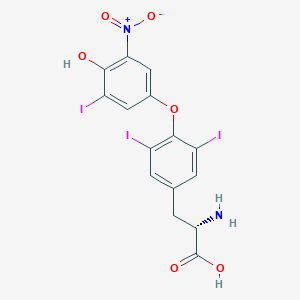
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound belonging to the class of nitrophenols. This compound is characterized by the presence of multiple iodine atoms and a nitro group attached to a phenyl ring, which is further connected to a tyrosine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of a phenolic compound. The process may include:
Iodination: Introduction of iodine atoms to the phenolic ring using reagents like iodine monochloride (ICl) or iodine in the presence of oxidizing agents.
Nitration: Introduction of a nitro group (-NO2) to the phenolic ring using nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling with Tyrosine: The iodinated and nitrated phenol is then coupled with L-tyrosine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
作用機序
The mechanism of action of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-iodo-5-nitrophenylacetic acid: Shares a similar phenolic structure with iodine and nitro groups.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: Contains similar functional groups but differs in the attached moiety.
Uniqueness
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is unique due to the presence of multiple iodine atoms and its specific coupling with L-tyrosine, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H11I3N2O6 |
|---|---|
分子量 |
695.97 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo-5-nitrophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I3N2O6/c16-8-4-7(5-12(13(8)21)20(24)25)26-14-9(17)1-6(2-10(14)18)3-11(19)15(22)23/h1-2,4-5,11,21H,3,19H2,(H,22,23)/t11-/m0/s1 |
InChIキー |
OQLZPBQQKUCBKW-NSHDSACASA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)

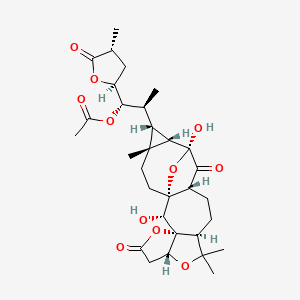
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)

![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)
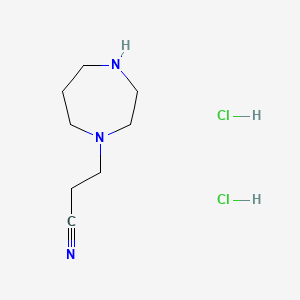
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)
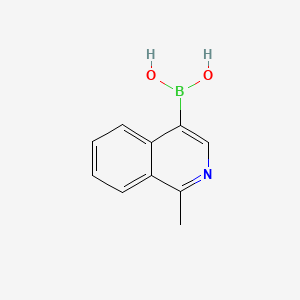
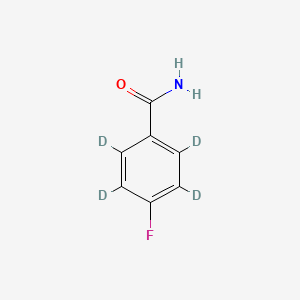
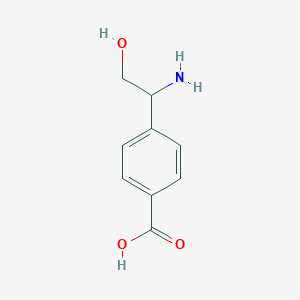
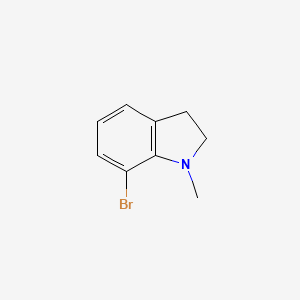
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
